
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene is an organic compound with the molecular formula C16H9Cl2F3. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of chlorine, methyl, and trifluoromethyl groups on its phenanthrene backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenanthrenequinones, while substitution reactions can produce various substituted phenanthrenes .
Aplicaciones Científicas De Investigación
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and trifluoromethyl groups can influence its binding affinity and specificity. The pathways involved often include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dichloro-9-methylphenanthrene
- 1,3-Dichloro-6-(trifluoromethyl)phenanthrene
- 9-Methyl-6-(trifluoromethyl)phenanthrene
Uniqueness
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene is unique due to the specific combination of chlorine, methyl, and trifluoromethyl groups on the phenanthrene backbone. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
94133-66-1 |
|---|---|
Fórmula molecular |
C16H9Cl2F3 |
Peso molecular |
329.1 g/mol |
Nombre IUPAC |
1,3-dichloro-9-methyl-6-(trifluoromethyl)phenanthrene |
InChI |
InChI=1S/C16H9Cl2F3/c1-8-4-14-13(6-10(17)7-15(14)18)12-5-9(16(19,20)21)2-3-11(8)12/h2-7H,1H3 |
Clave InChI |
BDHXSUNSZPJEMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2Cl)Cl)C3=C1C=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
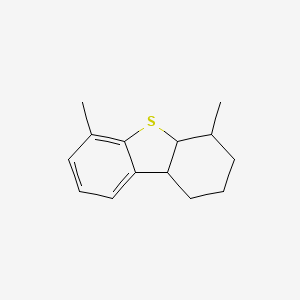
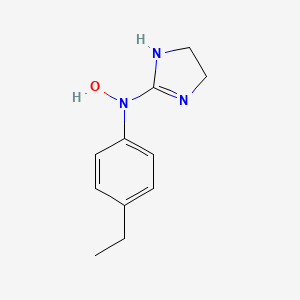


![3-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B12834637.png)
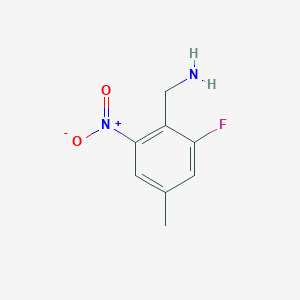
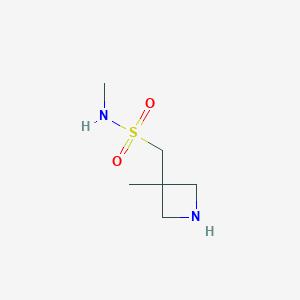

![2-Amino-1,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12834678.png)

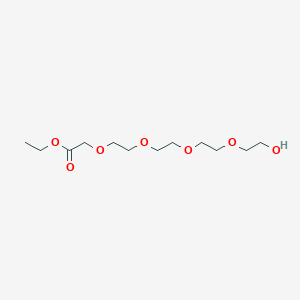
![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)
![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
